Targeting cancer cells with folic acid–iminoboronate fluorescent conjugates†

Chemical Communications Pub Date: 2013-11-05 DOI: 10.1039/C3CC47534D

Abstract

Herein we present the synthesis of fluorescent 2-acetylbenzeneboronic acids that undergo B–N promoted conjugation with lysozyme and N-(2-aminoethyl) folic acid (EDA-FA), generating conjugates that are selectively recognized and internalized by cancer cells that over-express folic acid receptors.

Graphical abstract: Targeting cancer cells with folic acid–iminoboronate fluorescent conjugates
Targeting cancer cells with folic acid–iminoboronate fluorescent conjugates†
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